

Chemical Synthesis of DL-Lanthionine: Application Notes and Protocols

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Compound of Interest

Compound Name: *DL-lanthionine*

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Abstract

Lanthionine and its derivatives are crucial components of lantibiotics, a class of peptide antibiotics with significant therapeutic potential. The unique thioether bridge of lanthionine confers structural rigidity and resistance to proteolysis, making it an attractive motif in drug design. This document provides detailed application notes and experimental protocols for several established methods for the chemical synthesis of **DL-lanthionine**, catering to the needs of researchers in organic chemistry, medicinal chemistry, and drug development. The described methods include the alkylation of cysteine with β -haloalanines, sulfur extrusion from cystine, ring-opening of serine β -lactone, and Michael addition of cysteine to dehydroalanine.

Introduction

Lanthionine is a non-proteinogenic amino acid composed of two alanine residues linked by a thioether bridge. Its discovery dates back to 1941 when it was first isolated from wool treated with sodium carbonate.[1] The synthesis of lanthionine and its incorporation into peptides is of great interest due to the prevalence of this structural motif in lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides with potent antimicrobial activity. The thioether linkage provides conformational constraint and enhanced stability compared to disulfide bonds, making lanthionine-containing peptides promising candidates for therapeutic development.

This document outlines several key chemical methods for the synthesis of **DL-lanthionine**, providing both an overview of the chemical strategies and detailed experimental protocols. The selection of a particular synthetic route may depend on factors such as the desired stereochemistry, the scale of the synthesis, and the availability of starting materials and reagents.

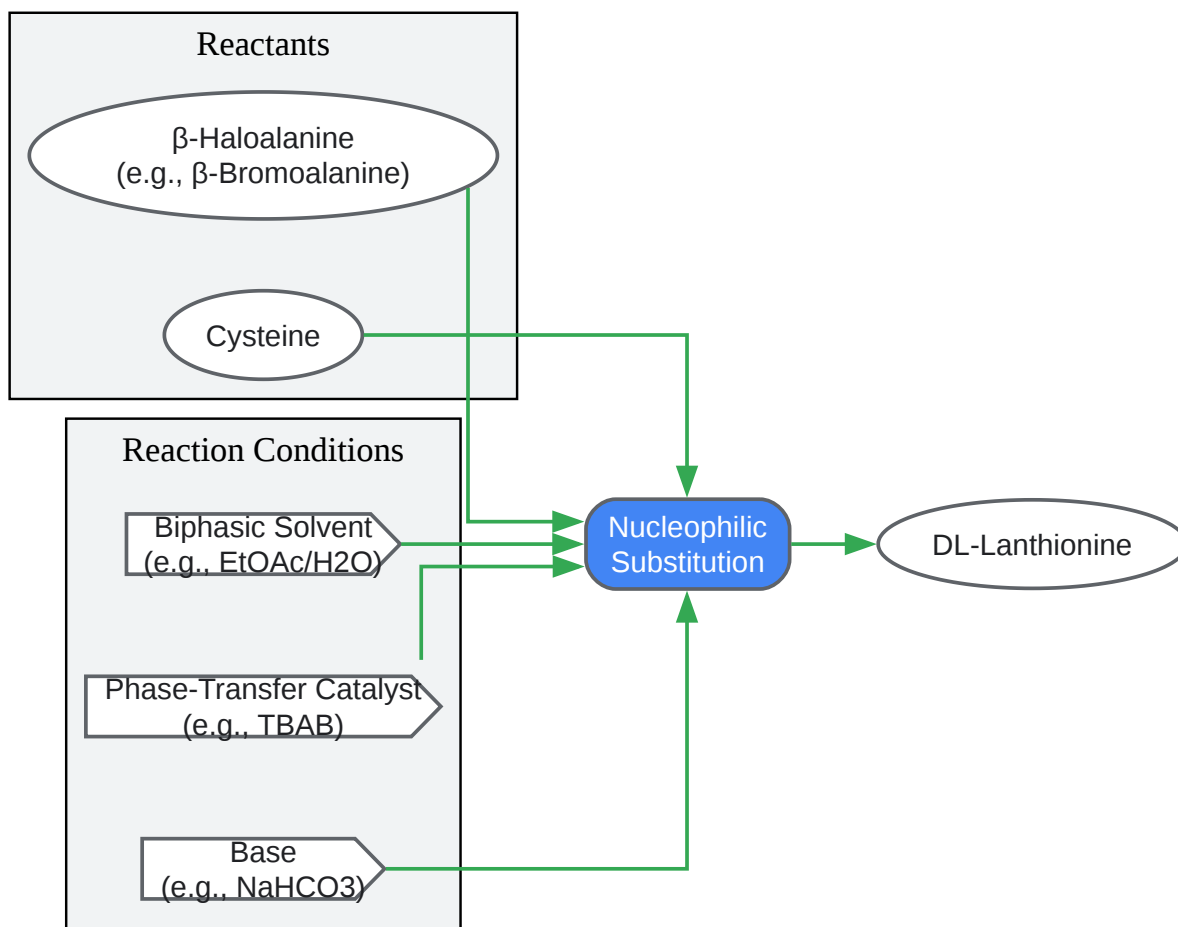
Methods for Chemical Synthesis of DL-Lanthionine

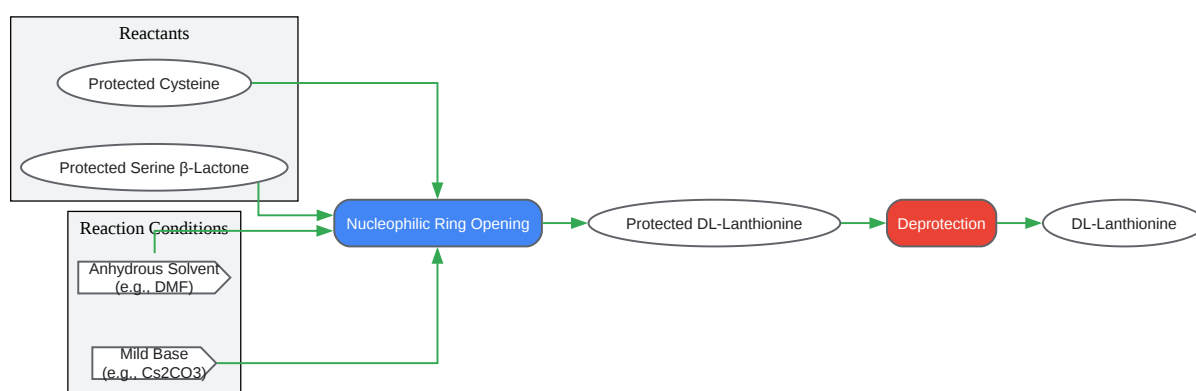
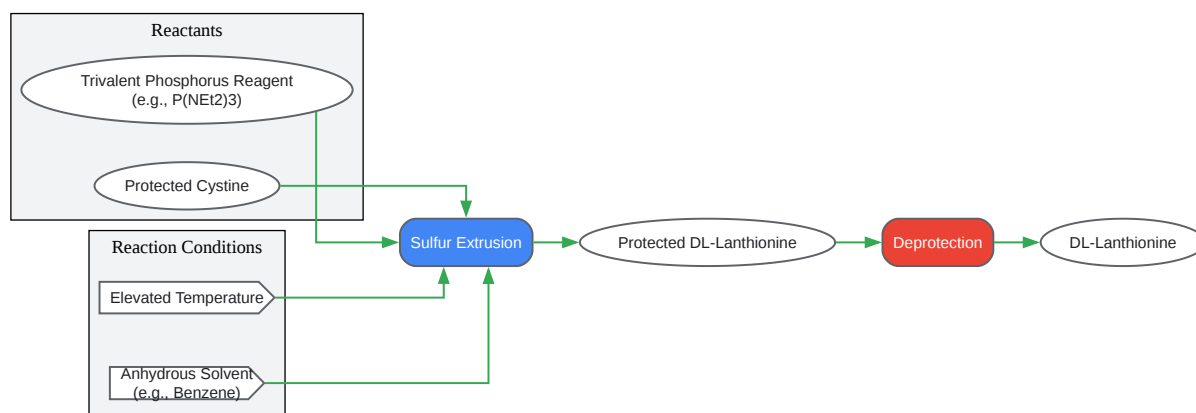
Several synthetic strategies have been developed for the preparation of **DL-lanthionine**. The primary approaches involve the formation of the thioether bond through nucleophilic substitution or conjugate addition reactions. Below are detailed descriptions of five prominent methods.

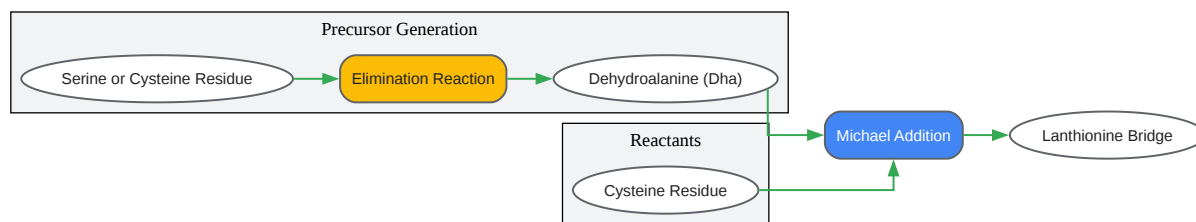
Alkylation of Cysteine with β -Haloalanine

One of the earliest and most straightforward methods for lanthionine synthesis is the alkylation of cysteine with a β -haloalanine derivative, such as β -chloroalanine or β -bromoalanine.^[1] This reaction is typically carried out under basic conditions to deprotonate the thiol group of cysteine, which then acts as a nucleophile, displacing the halide from the β -position of the haloalanine. The use of phase-transfer catalysts can be beneficial in biphasic reaction systems.^[2]

Logical Workflow for Alkylation of Cysteine with β -Haloalanine







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References

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